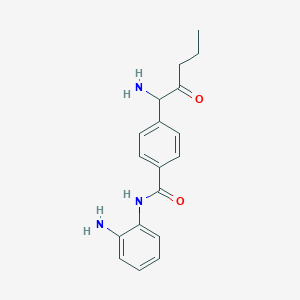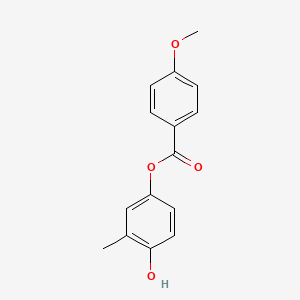
4-Hydroxy-3-methylphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a methoxybenzoate group
Méthodes De Préparation
The synthesis of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
4-Hydroxy-3-methylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-3-methylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methylphenyl 4-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-hydroxy-4-methoxybenzoate: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.
4-Hydroxy-3-methoxybenzoic acid: This compound lacks the ester group and has a carboxylic acid group instead.
4-Hydroxy-3-methylbenzoic acid: This compound has a similar structure but lacks the methoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
146952-26-3 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4-hydroxy-3-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-10-9-13(7-8-14(10)16)19-15(17)11-3-5-12(18-2)6-4-11/h3-9,16H,1-2H3 |
Clé InChI |
UCLGVOCFGKUSGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
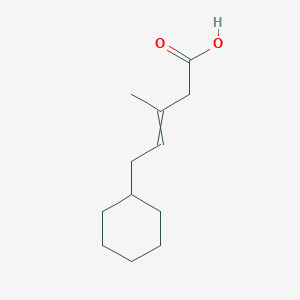
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
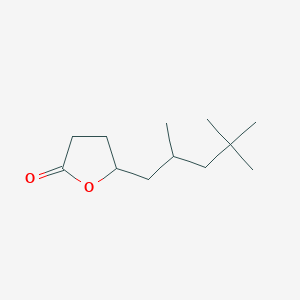
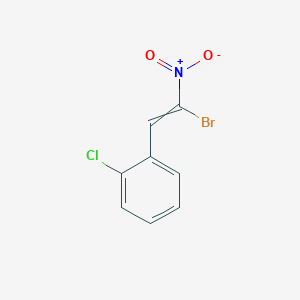
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
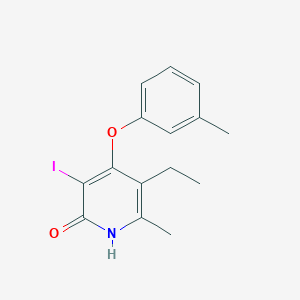
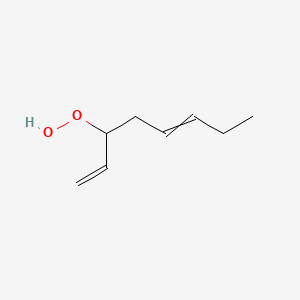
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
